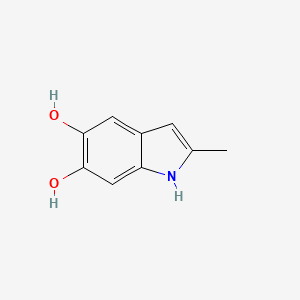
2-methyl-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids . The compound this compound is characterized by the presence of two hydroxyl groups attached to the indole ring, making it a dihydroxyindole .
Métodos De Preparación
The synthesis of 2-methyl-1H-indole-5,6-diol can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a widely used method for constructing indole derivatives . This method typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve extended refluxing and the use of specific catalysts to increase yield .
Análisis De Reacciones Químicas
2-methyl-1H-indole-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position more easily than the nitrogen atom . The compound also participates in cycloaddition reactions, which are common for indole derivatives . Major products formed from these reactions include various substituted indoles and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-methyl-1H-indole-5,6-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other indole derivatives . In biology, it has been studied for its broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound also exhibits cytotoxic effects and is strongly toxic against various pathogens . In medicine, it is being explored for its potential therapeutic applications, including its role in the treatment of cancer and other diseases . Additionally, it has applications in the industry as a component in the synthesis of organic materials and as a fluorescent probe for analytical detection .
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound’s antibacterial, antifungal, antiviral, and antiparasitic activities are attributed to its ability to disrupt the cellular processes of pathogens . It exerts cytotoxic effects by inducing oxidative stress and damaging cellular components . The compound’s interaction with specific receptors and enzymes in the body also contributes to its therapeutic potential .
Comparación Con Compuestos Similares
2-methyl-1H-indole-5,6-diol can be compared with other similar compounds, such as 5,6-dihydroxyindole and 2-methyl-1H-indole . While 5,6-dihydroxyindole is known for its role in the biosynthesis of melanin and its broad-spectrum biological activities , 2-methyl-1H-indole is a simpler indole derivative with fewer functional groups . The presence of two hydroxyl groups in this compound makes it unique and enhances its reactivity and biological activities compared to other indole derivatives .
Propiedades
Número CAS |
4821-01-6 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-2-6-3-8(11)9(12)4-7(6)10-5/h2-4,10-12H,1H3 |
Clave InChI |
QGJCWKNNWOVPTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
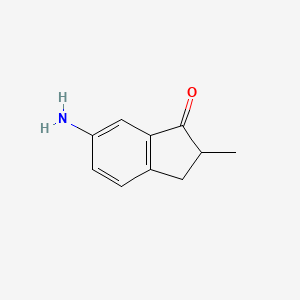

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)
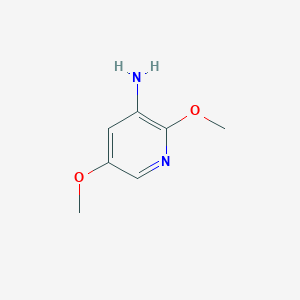
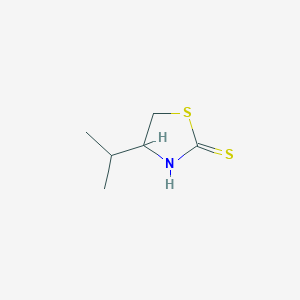
![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

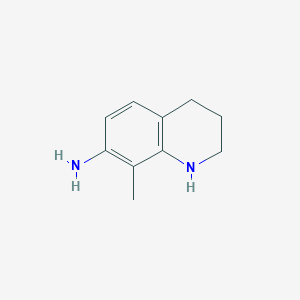


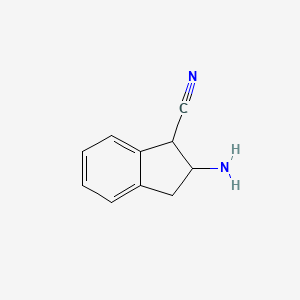
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

